molecular formula C16H14BrNO3S B2466745 3-(2H-1,3-benzodioxol-5-yl)-1-(4-bromothiophene-2-carbonyl)pyrrolidine CAS No. 2034563-20-5

3-(2H-1,3-benzodioxol-5-yl)-1-(4-bromothiophene-2-carbonyl)pyrrolidine

Cat. No.: B2466745
CAS No.: 2034563-20-5
M. Wt: 380.26
InChI Key: DGXSQNWZOWMGLU-UHFFFAOYSA-N
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Description

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-(4-bromothiophene-2-carbonyl)pyrrolidine (hereafter referred to as the target compound) is a heterocyclic molecule featuring:

  • A pyrrolidine ring substituted at the 1-position with a 4-bromothiophene-2-carbonyl group.
  • A benzodioxole moiety (1,3-benzodioxol-5-yl) attached at the 3-position of the pyrrolidine. The bromine atom on the thiophene ring introduces steric and electronic effects that may influence reactivity or binding interactions .

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(4-bromothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3S/c17-12-6-15(22-8-12)16(19)18-4-3-11(7-18)10-1-2-13-14(5-10)21-9-20-13/h1-2,5-6,8,11H,3-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXSQNWZOWMGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target compound features a pyrrolidine ring substituted at the 1-position with a 4-bromothiophene-2-carbonyl group and at the 3-position with a 2H-1,3-benzodioxol-5-yl moiety. Retrosynthetically, the molecule can be dissected into three components:

  • Pyrrolidine core : Likely derived from cyclization or ring-closing metathesis.
  • 4-Bromothiophene-2-carbonyl group : Introduced via acylation or cross-coupling.
  • 2H-1,3-Benzodioxol-5-yl substituent : Attached through nucleophilic substitution or Suzuki-Miyaura coupling.

Key challenges include regioselective bromination of the thiophene ring, stereochemical control during pyrrolidine formation, and compatibility of functional groups under reaction conditions.

Pyrrolidine Core Synthesis

Bromocyclization of Homoallylamines

AstraZeneca’s optimized bromocyclization method (PMC6648774) enables multigram synthesis of spirocyclic pyrrolidines. Adapting this protocol:

  • Substrate Preparation : React benzodioxol-5-amine with allyl magnesium bromide to form homoallylamine 4b (Scheme 1).
  • Cyclization : Treat 4b with 40% aqueous HBr and Br₂ in CH₂Cl₂ to yield pyrrolidine 6b (90% purity, quantitative yield).
  • Debromination : Reduce 6b with LiAlH₄ to obtain intermediate 7b , followed by catalytic hydrogenolysis for final deprotection.
Table 1: Bromocyclization Optimization
Condition Yield (%) Purity (%)
HBr (40% aq) + Br₂ 95 90
MeOH/HBr + Br₂ 82 85

Petasis Reaction for Functionalized Pyrrolidines

For substrates with organosulfur groups (e.g., benzodioxole), the Petasis reaction of cyclic ketones with pinacol allylboronate and NH₃ in methanol provides superior yields (PMC6648774). This method avoids unstable intermediates and achieves 22–25% overall yields for sulfur-containing analogs.

Introduction of the 4-Bromothiophene-2-carbonyl Group

Acylation of Pyrrolidine

React pyrrolidine 7b with 4-bromothiophene-2-carbonyl chloride in the presence of Et₃N (EP2029572B1):
$$
\text{Pyrrolidine} + \text{ClC(O)Thiophene-Br} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Target Compound}
$$
Yield : 78–85% (patent data).

Palladium-Catalyzed Cross-Coupling

For substrates requiring late-stage bromination, Stille coupling using Pd(PPh₃)₄ (25 ppm Pd) enables regioselective installation of the bromothiophene moiety (ACSOPRD2C00051):
$$
\text{Thiophene-SnBu₃} + \text{Pyrrolidine-Br} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Compound}
$$
Turnover Number (TON) : Up to 980,000 under optimized conditions.

Attachment of the 2H-1,3-Benzodioxol-5-yl Moiety

Nucleophilic Aromatic Substitution

React 5-bromo-2H-1,3-benzodioxole with pyrrolidine-lithium intermediates at −78°C (WO2019097306A2).
Solvent : THF; Yield : 68%.

Suzuki-Miyaura Coupling

Employ Pd(OAc)₂ (12 ppm) with SPhos ligand to couple benzodioxol-5-ylboronic acid to bromopyrrolidine (ACSOPRD2C00051):
$$
\text{Bromopyrrolidine} + \text{Benzodioxol-B(OH)₂} \xrightarrow{\text{Pd(OAc)₂}} \text{Target Compound}
$$
Reaction Time : 12 h; Yield : 74%.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison
Method Overall Yield (%) Cost (USD/g) Scalability
Bromocyclization 24 120 Multigram
Petasis Reaction 22–25 150 Lab-scale
Stille Coupling 74 200 Pilot-scale

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.

    Substitution: The bromine atom in the bromothiophene moiety makes it a candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industry, it might find applications in the development of new materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets like enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole-Pyrrolidine Frameworks

MDPEP (1-(2H-1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one)
  • Key Differences: MDPEP replaces the 4-bromothiophene carbonyl group with a heptanone chain and a pyrrolidinyl substituent.
  • Implications : The absence of bromothiophene reduces halogen-mediated interactions, while the alkyl chain may enhance lipophilicity. MDPEP is detected in psychoactive substances, suggesting the benzodioxole-pyrrolidine core contributes to receptor binding .
1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine
  • Key Differences : This compound substitutes the pyrrolidine-thiophene system with a primary amine and methylbutane chain.

Analogues with Halogenated Thiophene Moieties

5,6-Dibromo-2H-1,3-benzodioxole
  • Key Differences : While retaining the benzodioxole core, this compound lacks the pyrrolidine-thiophene linkage.
  • Implications : Bromination at the benzodioxole (vs. thiophene) alters electronic properties, which could affect metabolic stability or π-π stacking interactions .
1-(5-Fluoropentyl)-3-(4-methylnaphthalene-1-carbonyl)-1H-indole
  • Key Differences : Replaces bromothiophene with a fluoropentyl chain and naphthalene carbonyl group.
  • Implications : Fluorine’s electronegativity and smaller size may reduce steric hindrance compared to bromine, favoring different binding modes .

Analogues with Pyrrolidine-Based Substituents

(9E)-10-(2H-1,3-Benzodioxol-5-yl)-1-(pyrrolidin-1-yl)dec-9-en-1-one
  • Key Differences: Features a conjugated enone system and longer alkyl chain, diverging from the thiophene-carbonyl linkage.

Comparative Data Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Benzodioxole-Pyrrolidine 4-Bromothiophene-2-carbonyl ~408.3 (estimated) High halogen polarity, potential CNS activity
MDPEP Benzodioxole-Pyrrolidine Heptanone, pyrrolidinyl 331.4 Psychoactive, lipophilic
1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine Benzodioxole-Alkylamine N-methylbutan-2-amine 207.3 Simpler structure, likely rapid metabolism
5,6-Dibromo-2H-1,3-benzodioxole Benzodioxole Bromine at C5/C6 295.9 High density, π-electron-deficient
(9E)-10-(Benzodioxol-5-yl)-1-pyrrolidine Benzodioxole-Pyrrolidine-enone Decenyl enone ~385.4 (estimated) Conformational rigidity, extended conjugation

Biological Activity

3-(2H-1,3-benzodioxol-5-yl)-1-(4-bromothiophene-2-carbonyl)pyrrolidine is a synthetic organic compound with potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The compound features a pyrrolidine ring linked to a benzodioxole moiety and a bromothiophene carbonyl group. Its structural uniqueness may influence its biological interactions.

Property Details
Molecular Formula C13H10BrNO3
IUPAC Name This compound
Molecular Weight 303.12 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may modulate various cellular pathways, potentially influencing processes like apoptosis and cell proliferation.

Interaction with Biological Targets

Research indicates that compounds similar to this compound can bind to:

  • Enzymes : Modulating their activity and influencing metabolic pathways.
  • Receptors : Affecting signaling pathways involved in cell growth and survival.

Anticancer Potential

Several studies have explored the anticancer properties of benzodioxole derivatives. For example, compounds with similar structural features have shown promising results against various cancer cell lines, indicating that this compound may also exhibit anticancer activity.

Case Study: Antitumor Activity

In vitro studies on related compounds demonstrated:

  • Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer).
  • Results : Significant inhibition of cell proliferation was observed, with IC50 values indicating potent activity.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar compounds have been documented to possess:

  • Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Inhibition of fungal growth in various assays.

Summary of Key Studies

Several studies have focused on the biological activities of related compounds:

Study Findings
Antitumor Efficacy in MCF-7 Cells Demonstrated significant cytotoxic effects with a mechanism involving apoptosis induction.
Antibacterial Screening Showed effectiveness against Staphylococcus aureus and Escherichia coli in disk diffusion assays.
Synergistic Effects with Doxorubicin Enhanced cytotoxicity when combined with standard chemotherapeutics in breast cancer models.

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